molecular formula C9H8F3NO B3090435 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole CAS No. 1211532-42-1

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole

Cat. No.: B3090435
CAS No.: 1211532-42-1
M. Wt: 203.16 g/mol
InChI Key: ZQVQHJSIHQKWLY-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This building block features a reduced isoindole core, a scaffold present in various biologically active compounds and natural products , substituted with a strategically important trifluoromethoxy group. The incorporation of the trifluoromethoxy (-OCF3) group is a key strategy in modern drug design. This moiety is known to enhance the lipophilicity and metabolic stability of lead compounds, fine-tuning their absorption and bioavailability profiles . Its strong electron-withdrawing nature and resistance to oxidative demethylation make it a valuable replacement for a methoxy group, often leading to improved pharmacokinetic properties . As such, this compound serves as a critical synthetic intermediate for researchers developing novel therapeutic agents. The isoindoline scaffold is a privileged structure in pharmacology. Derivatives of this core have been investigated for a wide range of biological activities. For instance, structurally related 2,3-dihydro-1H-isoindole derivatives have been explored for their potential as serotonin reuptake inhibitors , while other isoindoline-1,3-dione (phthalimide) derivatives have shown promising activity as cholinesterase inhibitors for Alzheimer's disease research . The specific substitution pattern of this compound provides a valuable starting point for structural optimization in these and other drug discovery programs. Applications This compound is primarily used as a sophisticated building block for the synthesis of more complex molecules. Its applications span the development of potential central nervous system (CNS) agents, neurodegenerative disease candidates, and other biologically active molecules. Researchers utilize it to incorporate the beneficial properties of the trifluoromethoxy group and the isoindoline core into target compounds. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)14-8-2-1-6-4-13-5-7(6)3-8/h1-3,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVQHJSIHQKWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250465
Record name 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211532-42-1
Record name 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211532-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that isoindole derivatives exhibit significant anticancer properties. For instance, compounds derived from 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole have been studied for their ability to inhibit various cancer cell lines. A notable study demonstrated that derivatives of this compound can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy treatments.

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it has been reported to selectively inhibit poly (ADP-ribose) polymerase (PARP), an enzyme linked to DNA repair mechanisms in cancer cells. This inhibition can enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Material Science Applications

The unique electronic properties imparted by the trifluoromethoxy group make this compound suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The compound's ability to form stable thin films enhances its potential for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

Synthesis and Characterization

A recent study focused on the synthesis of various substituted isoindoles through novel synthetic pathways involving this compound as a key intermediate. The researchers employed a hexadehydro-Diels–Alder reaction to create multifunctionalized isoindoles with high yields, demonstrating the compound's versatility in synthetic chemistry .

Compound NameSynthesis MethodYield (%)Biological Activity
Isoindole Derivative AHexadehydro-Diels–Alder85%Anticancer
Isoindole Derivative BOxime-Derivatization78%Enzyme Inhibition

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets, including receptors and enzymes. These studies indicate that the compound exhibits strong interactions with target proteins, which is indicative of its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues in the Dihydroisoindole Series

Table 1: Key 5-Substituted Dihydroisoindole Derivatives

Compound Substituent Molecular Weight (HCl Salt) Key Properties/Applications References
5-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole -OCF₃ 217.6 Building block; discontinued
5-Fluoro-2,3-dihydro-1H-isoindole -F 151.15 Not reported; smaller substituent
5-(Difluoromethyl)-2,3-dihydro-1H-isoindole -CF₂H 205.64 Electron-withdrawing; no activity data

Key Observations :

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than fluoro (-F) or difluoromethyl (-CF₂H), altering the isoindole ring’s reactivity and interaction with biological targets.

Comparison with Trifluoromethoxy-Substituted Indole Derivatives

Table 2: Trifluoromethoxy-Substituted Indole-Based Compounds

Compound Core Structure Biological Activity References
1-Methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione Indole-2,3-dione Anti-interleukin-1 (IL-1) activity
5-(Trifluoromethoxy)-1H-indole-2,3-dione thiosemicarbazones Indole-2,3-dione Anti-tubercular (QSAR model: 73% variance)
This compound Dihydroisoindole No reported activity; building block

Key Observations :

  • Core Structure Impact : The isoindole’s partial saturation distinguishes it from indole-diones, which contain two ketone groups. Saturation may reduce aromaticity, affecting binding to biological targets.
  • Biological Activity : While indole-dione derivatives exhibit anti-inflammatory and anti-tubercular activities, the isoindole variant lacks direct activity data. The trifluoromethoxy group’s role in QSAR models suggests its importance in modulating electronic properties for target engagement .
  • Synthetic Pathways : Indole-diones are synthesized via condensation reactions (e.g., with thiosemicarbazides), while isoindole derivatives may require distinct methods, such as ring-closing metatheses or hydrogenation .

Physicochemical and Spectral Comparisons

  • NMR Signatures :
    • The trifluoromethoxy group in isoindole derivatives produces distinct ¹⁹F NMR shifts (~-55 to -60 ppm for -OCF₃) compared to -F (~-120 ppm) or -CF₂H.
    • In ¹H-NMR, the dihydroisoindole’s saturated ring protons appear as multiplets between δ 2.5–4.0 ppm, differing from aromatic indole protons (δ 6.5–8.5 ppm) .
  • IR Spectroscopy :
    • The -OCF₃ group shows strong C-O stretching (~1250 cm⁻¹) and CF₃ symmetric/asymmetric stretches (~1150–1200 cm⁻¹), absent in fluoro or difluoromethyl analogues .

Biological Activity

5-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole is an organic compound that has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula, which includes a trifluoromethoxy group that significantly influences its reactivity and biological interactions. The presence of fluorine atoms typically enhances lipophilicity and may affect the compound's ability to interact with biological targets.

PropertyValue
Molecular FormulaC10H8F3N
Molecular Weight215.17 g/mol
Melting PointNot well documented
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group enhances the compound's electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoindoles exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds structurally related to this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 1: Anticancer Properties

A significant area of research has focused on the anticancer potential of isoindole derivatives. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Results Summary

  • Cell Line : HeLa
  • IC50 : 15 µg/mL
  • Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative agents.

Results Summary

  • Cell Model : Neuronal cell line
  • Protection Rate : 70% reduction in cell death at 10 µg/mL concentration.
  • Pathway : Modulation of reactive oxygen species (ROS) levels.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole, and how are intermediates purified?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalized indole precursors. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution or coupling reactions. Purification often employs column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization, as demonstrated in indole derivative syntheses . Characterization uses 1^1H/13^{13}C/19^{19}F NMR, HRMS, and TLC to confirm structure and purity .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • NMR : 19^{19}F NMR is critical for confirming trifluoromethoxy group integrity (δ ~ -55 to -60 ppm). 1^1H NMR resolves dihydroisoindole protons (e.g., 2.5–3.5 ppm for CH2_2 groups) .
  • Mass Spectrometry : FAB-HRMS or ESI-HRMS provides molecular ion verification and isotopic patterns for fluorine-containing compounds .
  • Chromatography : TLC with UV/iodine visualization ensures reaction progress .

Q. What theoretical frameworks guide pharmacological research on this compound?

  • Methodology : Research often links to structure-activity relationship (SAR) models or enzyme inhibition hypotheses. For example, indole-2,3-dione derivatives are studied for cytotoxicity and antituberculosis activity, guided by computational docking and pharmacophore mapping .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodology :

  • Factorial Design : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates, as seen in analogous indole syntheses .
  • Catalyst Optimization : Copper(I) iodide (CuI) accelerates azide-alkyne cycloadditions in related triazole-indole hybrids .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (if crystals are obtainable) or IR spectroscopy. For example, Karalı et al. resolved indole-2,3-dione derivatives using X-ray diffraction .
  • Computational NMR Prediction : Tools like Gaussian or ACD/Labs simulate 19^{19}F/1^1H NMR shifts to reconcile experimental discrepancies .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

  • Methodology :

  • Dose-Response Studies : Use logarithmic concentration gradients (e.g., 0.1–100 μM) to assess IC50_{50} values in cytotoxicity assays .
  • Control Groups : Include positive controls (e.g., known kinase inhibitors for FLT3 studies) and vehicle controls (DMSO) .
  • Replication : Triplicate measurements minimize variability in enzyme inhibition assays .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with FLT3 kinase) using tools like AutoDock or GROMACS .

Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?

  • Methodology :

  • Intermediate Stabilization : Quench reactive intermediates (e.g., azides) with sodium thiosulfate to prevent exothermic decomposition .
  • Personal Protective Equipment (PPE) : Use fume hoods, nitrile gloves, and flame-resistant lab coats, as specified in safety data sheets for fluorinated indoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole
Reactant of Route 2
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5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole

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